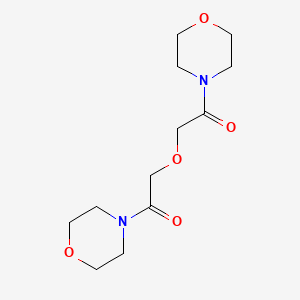
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone is a synthetic organic compound that features two morpholine rings Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone typically involves the reaction of morpholine with appropriate acylating agents. One common method is the reaction of morpholine with ethyl chloroacetate, followed by further functionalization to introduce the second morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, used widely in organic synthesis.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
2-Morpholinoethanol: A compound with a morpholine ring and an ethanol group.
Uniqueness
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone is unique due to its dual morpholine rings and specific functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
74267-28-0 |
|---|---|
分子式 |
C12H20N2O5 |
分子量 |
272.30 g/mol |
IUPAC名 |
1-morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)ethanone |
InChI |
InChI=1S/C12H20N2O5/c15-11(13-1-5-17-6-2-13)9-19-10-12(16)14-3-7-18-8-4-14/h1-10H2 |
InChIキー |
SJGCDXOVCJTEGX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)COCC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
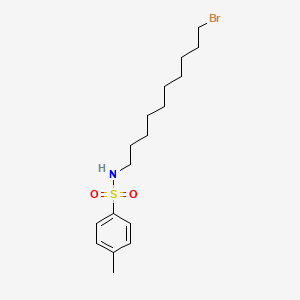


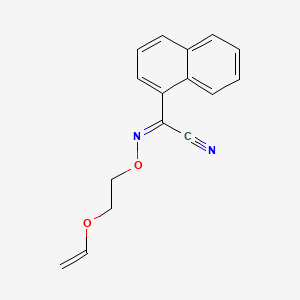
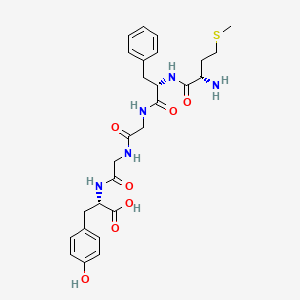
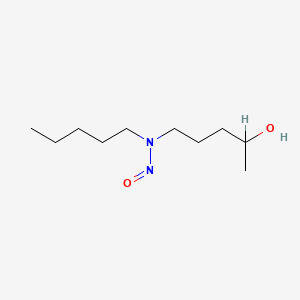
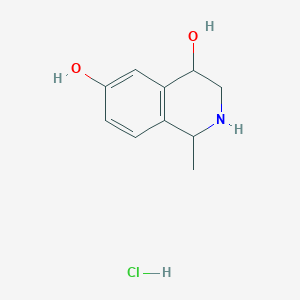
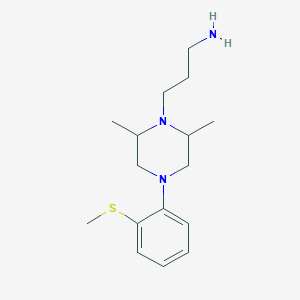

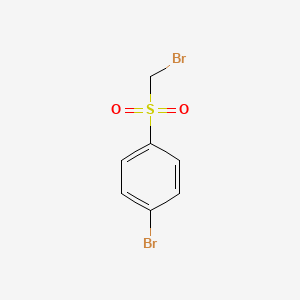
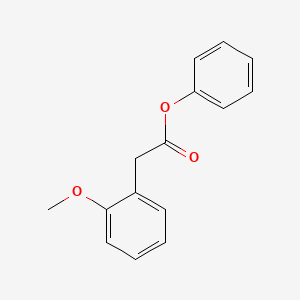
![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)

